
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions.
Formation of the But-2-en-1-one Moiety:
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Condensation: The but-2-en-1-one moiety can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one can be compared with other piperidine derivatives, such as:
- 1-(2-Furylmethyl)piperidin-4-one
- 1-(3,4-Difluorophenyl)piperidin-4-one
- 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
These compounds share the piperidine ring but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
52101-74-3 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-(4-hydroxy-1,2,5-trimethylpiperidin-4-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H21NO2/c1-5-6-11(14)12(15)7-10(3)13(4)8-9(12)2/h5-6,9-10,15H,7-8H2,1-4H3 |
InChI-Schlüssel |
XLCDHKCWMAYYDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)C1(CC(N(CC1C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


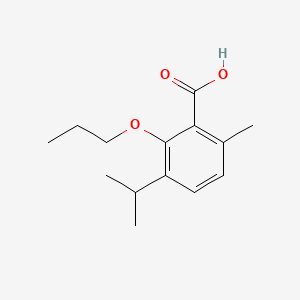
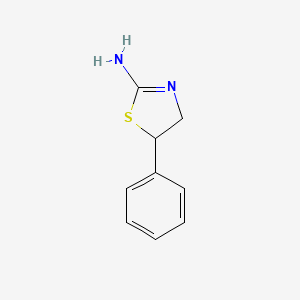
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
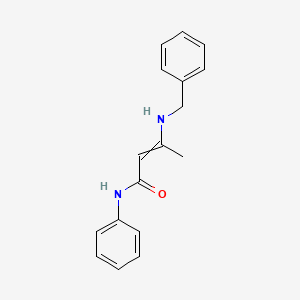
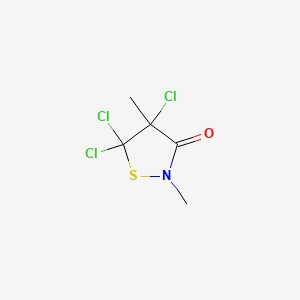
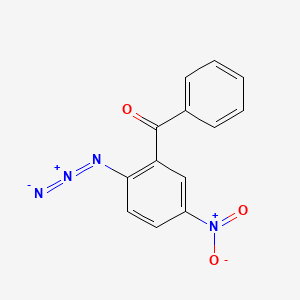
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)

![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

